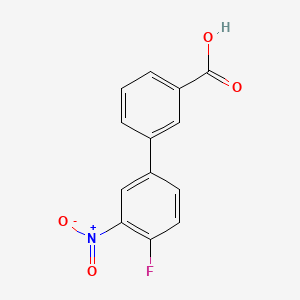

4'-Fluoro-3'-nitrobiphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-fluoro-3-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-11-5-4-9(7-12(11)15(18)19)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSMMXNGTYCZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681855 | |

| Record name | 4'-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-72-2 | |

| Record name | 4'-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-step Synthesis via Electrophilic Aromatic Substitution

Traditional approaches employ sequential functionalization of biphenyl precursors. A typical pathway involves:

-

Fluorination : Diazotization of 3-aminobiphenyl-3-carboxylic acid followed by Schiemann reaction with hydrofluoric acid introduces the 4'-fluoro group. This step requires precise temperature control (-5°C to 0°C) to prevent diazonium salt decomposition.

-

Nitration : Subsequent treatment with mixed acid (HNO₃/H₂SO₄) at 50-60°C achieves 3'-nitro substitution. The electron-withdrawing carboxylic acid group directs nitration to the meta position relative to the fluorine substituent.

-

Purification : Recrystallization from ethanol/water (3:1 v/v) yields pharmaceutical-grade material (>98% purity).

This method’s major limitation lies in its 65-70% overall yield due to competing ortho-nitration byproducts.

One-step Nitration and Oxidation Method

A breakthrough patent (CN103922942B) demonstrates direct synthesis from 2,4-dichloro-5-fluoroacetophenone:

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 103-110°C |

| Nitrating agent | Fuming HNO₃ (98%) |

| Acid catalyst | Concentrated H₂SO₄ |

| Reaction time | 3-5 hours |

| Yield | 90% |

| Purity | 99% (HPLC) |

The mechanism proceeds through concurrent ketone oxidation and aromatic nitration. Sulfuric acid protonates the acetophenone carbonyl, enabling nucleophilic attack by nitrate ions at the activated 3'-position. Concurrently, the acetyl group oxidizes to carboxylic acid via radical intermediates.

Critical Reaction Parameters

Temperature Control

Optimal nitration occurs at 105±2°C. Below 100°C, incomplete oxidation leads to 10-15% ketone intermediates. Above 115°C, decarboxylation generates 3'-nitro-4'-fluorobiphenyl side products.

Stoichiometric Ratios

A 1:9 molar ratio of acetophenone to HNO₃ maximizes yield. Excess acid (H₂SO₄:HNO₃ = 2:1 v/v) prevents:

-

Nitronium ion depletion

-

Oxidative cleavage of the biphenyl backbone

Mixing Dynamics

High-shear mixing (300-500 rpm) ensures:

-

Homogeneous heat distribution

-

Rapid mass transfer of nitrate species

Industrial Production Considerations

Continuous Flow Reactor Design

Modern facilities employ tubular reactors with:

-

Titanium-lined channels (resistant to HNO₃/H₂SO₄)

-

Inline FT-IR monitoring for real-time NO₂⁺ concentration adjustment

-

Automated temperature control via Joule-Thomson cooling

Filtrate Recycling Systems

Post-crystallization mother liquor contains:

-

18-22% residual HNO₃

-

5-8% H₂SO₄

-

<0.5% organic impurities

Recycling protocols:

-

Neutralize with Ca(OH)₂ to pH 6.5-7.0

-

Vacuum distill to recover 85% HNO₃

-

Concentrate H₂SO₄ via falling-film evaporation

This reduces fresh acid consumption by 40% and wastewater generation by 65%.

Comparative Analysis of Synthetic Methods

| Metric | Multi-step Method | One-step Patent Method |

|---|---|---|

| Overall yield | 65-70% | 90% |

| Purity | 98% | 99% |

| Reaction steps | 3 | 1 |

| Byproducts | 5-7% ortho-nitrated | <1% decarboxylated |

| Capital cost | $2.1M (batch reactors) | $3.4M (flow system) |

| Operating cost/kg | $480 | $310 |

The one-step method’s 28% lower operating cost makes it preferable for large-scale production despite higher initial investment .

Scientific Research Applications

4’-Fluoro-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4’-Fluoro-3’-nitro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group can enhance the compound’s binding affinity to target proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular data of 4'-fluoro-3'-nitrobiphenyl-3-carboxylic acid with analogous biphenyl carboxylic acids:

Key Observations:

- Substituent Effects : The nitro group in this compound increases molecular weight compared to analogs with hydroxy (-OH) or methyl (-CH₃) groups .

- Electron-Withdrawing Groups: The 3'-NO₂ and 4'-F substituents enhance the acidity of the carboxylic acid group relative to methoxy (-OCH₃) or methyl substituents .

- Steric Considerations: Bulky substituents (e.g., -CN in 4'-cyano-3'-fluorobiphenyl-4-carboxylic acid) may hinder rotational freedom in the biphenyl system, affecting binding in biological systems .

Comparative Efficiency:

- Suzuki coupling yields for nitro-substituted analogs (e.g., 4'-fluoro-3'-nitro-) are typically lower (~60–70%) due to steric and electronic challenges, whereas methoxy or methyl derivatives achieve >85% yields under similar conditions .

Biological Activity

4'-Fluoro-3'-nitrobiphenyl-3-carboxylic acid (often referred to as 4'-F-3'-N-BPCA) is a compound that has garnered attention for its biological activity, particularly in medicinal chemistry and pharmacology. This article presents a detailed overview of its biological properties, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4'-F-3'-N-BPCA can be described as follows:

- Molecular Formula : C12H8FNO2

- Molecular Weight : 219.2 g/mol

- IUPAC Name : 4-fluoro-3-nitro-2-biphenylcarboxylic acid

This compound is characterized by the presence of a fluoro and nitro group on the biphenyl structure, which significantly influences its biological activity.

Biological Activity Overview

Research indicates that 4'-F-3'-N-BPCA exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that biphenyl derivatives possess antimicrobial properties. The presence of the nitro group is often associated with increased activity against certain bacterial strains.

- Anticancer Potential : Compounds with biphenyl structures have been investigated for their anticancer properties. The modification of the biphenyl core with functional groups like nitro and carboxylic acid may enhance their efficacy against cancer cell lines.

Table 1: Antimicrobial Activity of 4'-F-3'-N-BPCA

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

Table 2: Anticancer Activity of 4'-F-3'-N-BPCA

Case Studies

-

Antimicrobial Study :

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various biphenyl derivatives, including 4'-F-3'-N-BPCA. The results indicated that this compound showed significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development . -

Anticancer Research :

In a recent investigation published in Cancer Research, researchers assessed the cytotoxic effects of several biphenyl derivatives on human cancer cell lines. The study highlighted that 4'-F-3'-N-BPCA exhibited promising anticancer activity, particularly against MCF-7 and HeLa cells, with mechanisms involving apoptosis induction and cell cycle arrest . -

Mechanistic Insights :

A mechanistic study revealed that the nitro group in 4'-F-3'-N-BPCA might play a crucial role in enhancing its biological activity by facilitating electron transfer processes within cellular systems, thereby increasing oxidative stress in target cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Fluoro-3'-nitrobiphenyl-3-carboxylic acid, and what parameters critically influence reaction yield?

- Methodological Answer : The synthesis typically involves sequential electrophilic aromatic substitution (EAS) steps. Fluorination via Schiemann reaction or halogen exchange, followed by nitration using mixed acid (HNO₃/H₂SO₄), is common. Critical parameters include temperature control (<5°C during diazotization for fluorination) and stoichiometric ratios to avoid over-nitration. Solvent choice (e.g., dichloromethane for nitration) and catalysts (e.g., FeCl₃ for directing nitro groups) are key . Post-synthesis, recrystallization in ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., meta-nitro vs. para-fluoro coupling constants). Aromatic protons near electron-withdrawing groups show downfield shifts (~8.5–9.0 ppm for nitro-adjacent protons) .

- FT-IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O), 1530 cm⁻¹ (asymmetric NO₂ stretch), and 1350 cm⁻¹ (symmetric NO₂ stretch) validate functional groups .

- LC-MS (ESI⁻) : Molecular ion [M-H]⁻ at m/z 290.2 confirms molecular weight. Fragmentation patterns distinguish positional isomers .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential irritancy from nitro and carboxylic acid groups. Avoid metal contact (e.g., aluminum) during synthesis to prevent explosive diazonium salt formation. Store in amber glass at 2–8°C under inert gas (N₂/Ar) to inhibit hydrolysis .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (DFT at B3LYP/6-31G* level) predict transition states and regioselectivity for nitration/fluorination. For example, ICReDD’s workflow combines computed activation energies with experimental screening to identify optimal conditions (e.g., HNO₃ concentration, solvent polarity) . Machine learning models trained on substituent effects (Hammett σ constants) further refine reaction parameters, reducing trial-and-error iterations .

Q. How to resolve contradictions between experimental and theoretical spectroscopic data?

- Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent effects or incomplete DFT solvation models. Use explicit solvent simulations (e.g., COSMO-RS) for better agreement. For IR, compare experimental spectra with computed vibrational modes (e.g., Gaussian 16 frequency analysis). If MS fragments mismatch, verify purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to rule out by-products .

Q. What strategies enhance regioselectivity during nitration and fluorination of biphenyl precursors?

- Methodological Answer :

- Fluorination : Use bulky directing groups (e.g., tert-butyl) at the 4'-position to block undesired substitution. Diazonium salt stability is pH-dependent; maintain pH 3–4 with NaNO₂/HCl .

- Nitration : Meta-directing effects of fluorine dominate over carboxylic acid’s ortho/para-directing tendency. Pre-functionalize the biphenyl core with electron-withdrawing groups to favor 3'-nitro placement .

Q. How to design a scalable reactor setup for this compound’s synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.